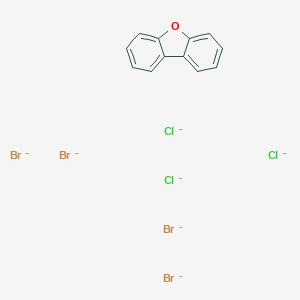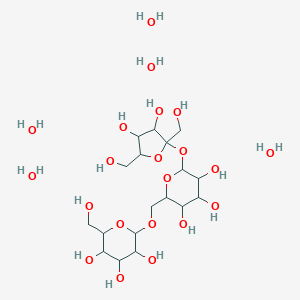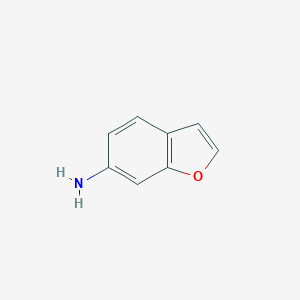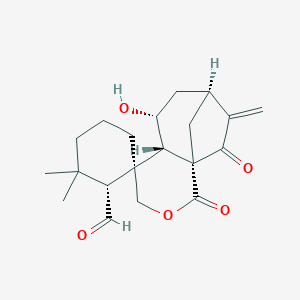
Trichorabdal A
Übersicht
Beschreibung
Trichorabdal A (TRA) is a natural product isolated from the leaves of the plant Trichosanthes kirilowii Maxim. It is a unique compound with a wide variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antifungal properties. TRA has been studied extensively in recent years, and its potential applications in various scientific fields have been explored.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Trichorabdal A hat eine potente in-vitro-antibakterielle Aktivität gegen Helicobacter pylori gezeigt, ein Bakterium, das mit Gastritis, Magengeschwüren und Magenkrebs in Verbindung gebracht wird . Die Wirksamkeit der Verbindung deutet auf ihr Potenzial als Therapeutikum bei der Behandlung von Infektionen durch H. pylori hin und bietet eine natürliche Alternative zu konventionellen Antibiotika.
Magenschutzmittel
In der traditionellen Medizin, insbesondere in Japan, wird this compound, das aus Rabdosia trichocarpa gewonnen wird, als Hausmittel für Magen- und Magenbeschwerden verwendet . Seine Verwendung in diesem Zusammenhang wird durch seine antibakteriellen Eigenschaften unterstützt, insbesondere gegen H. pylori, das oft an verschiedenen Magenleiden beteiligt ist.
Synthese von komplexen Diterpenoiden
This compound dient als Schlüsselzwischenprodukt bei der Synthese von komplexen ent-Kauranoid-Diterpenoiden . Diese Verbindungen haben vielfältige biologische Aktivitäten, und die Fähigkeit, sie effizient zu synthetisieren, ist entscheidend für die Entwicklung neuer Pharmazeutika.
Zytotoxizität gegen Krebszellen
Isoliert aus der japanischen Staude Rabdosia trichocarpa, zeigt this compound eine nanomolare Zytotoxizität gegen HeLa-Zellen, eine Zelllinie menschlichen Gebärmutterhalskrebses . Diese Eigenschaft ist bedeutend für die Krebsforschung, wo this compound ein Kandidat für die Entwicklung von Krebsmedikamenten sein könnte.
Biochemische Forschung
In der biochemischen Forschung wird this compound verwendet, um radikalische Cyclisierungsreaktionen zu untersuchen . Diese Reaktionen sind wichtig für die Konstruktion von cyclischen quartären Zentren, die in vielen bioaktiven Naturprodukten vorkommen.
Umweltwissenschaften
Obwohl direkte Anwendungen von this compound in den Umweltwissenschaften nicht explizit dokumentiert sind, tragen die Synthese und das Studium der Verbindung zum breiteren Bereich der grünen Chemie bei. Durch das Verständnis der Struktur und Reaktivität der Verbindung können Forscher umweltfreundlichere Synthesemethoden für komplexe Moleküle entwickeln .
Wirkmechanismus
Target of Action
Trichorabdal A, a diterpenoid compound isolated from Rabdosia trichocarpa , has been found to exhibit potent anti-tumor activity . Its primary target is cancer cells, specifically HeLa cells, against which it shows nanomolar cytotoxicity .
Mode of Action
Its strong in vitro antibacterial activity against helicobacter pylori suggests that it may interact with bacterial cells to inhibit their growth
Biochemical Pathways
Its potent anti-tumor and antibacterial activities suggest that it may interfere with essential cellular processes in cancer and bacterial cells
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as cytotoxicity against HeLa cells . This suggests that this compound may induce cell death or inhibit cell proliferation in these cells.
Biochemische Analyse
Cellular Effects
Trichorabdal A has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound shows nanomolar cytotoxicity against HeLa cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
(1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKAQHLSSAHOL-HZWIUQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85329-59-5 | |
| Record name | Trichorabdal A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085329595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Trichorabdal A?
A1: this compound is a diterpenoid natural product originally isolated from the Isodon trichocarpa plant. [, , ] It belongs to the ent-kaurane diterpenoid family and possesses a unique spirosecokaurene skeleton. []
Q2: What are the known biological activities of this compound?
A2: this compound exhibits potent antitumor activity. It has demonstrated significant activity against Ehrlich ascites carcinoma in mice. [, , , ] Additionally, it displays antibacterial activity, specifically against Helicobacter pylori. [, ]
Q3: What structural features contribute to the antitumor activity of this compound?
A3: Research suggests that two structural motifs contribute to the antitumor activity of this compound and related compounds: the α-methylene cyclopentanone moiety and the spirolactone aldehyde grouping. [, ] The presence of both active sites in the molecule is believed to result in a synergistic increase in antitumor activity. [, ]
Q4: Are there other natural sources of this compound besides Rabdosia trichocarpa?
A4: Yes, this compound has also been isolated from Rabdosia japonica and Isodon irrorata. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H24O6. [] Its molecular weight is 360.4 g/mol.
Q6: What spectroscopic data is available for this compound?
A6: While specific spectroscopic data points are not provided in the provided abstracts, its structure has been elucidated using a combination of chemical, spectroscopic (IR, MS, NMR), and X-ray crystallographic methods. [, , , , , ]
Q7: Have there been any total syntheses of this compound?
A7: Yes, the first total synthesis of this compound was achieved relatively recently. [, , , , , ] The synthetic strategies employed highlight the molecule's complex structure and utilize reactions such as palladium-mediated oxidative cyclization to install the key quaternary center and build the bicyclo[3.2.1]octane framework. [, , , ]
Q8: Can you elaborate on the palladium-mediated oxidative cyclization used in the synthesis of this compound?
A8: The palladium-mediated oxidative cyclization is a key step in the synthesis of this compound. It involves the use of a palladium catalyst to promote the formation of a new ring system from a silyl ketene acetal precursor. [, , , ] This reaction is highly diastereoselective and allows for the efficient installation of the challenging bridgehead all-carbon quaternary stereocenter within the bicyclo[3.2.1]octane unit present in this compound. [, , , ]
Q9: Are there any studies exploring the structure-activity relationship (SAR) of this compound?
A9: While specific SAR studies focusing solely on this compound are not mentioned in the provided abstracts, research on related Rabdosia diterpenoids, particularly those with variations in the α-methylene cyclopentanone and spirolactone aldehyde moieties, suggests that these structural features significantly influence antitumor activity. [, ] Further research specifically targeting this compound analogs could provide valuable insights into the impact of structural modifications on its activity, potency, and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
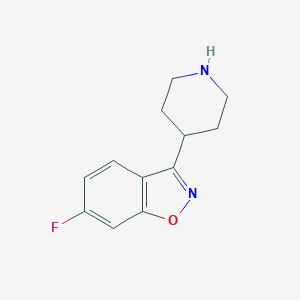
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

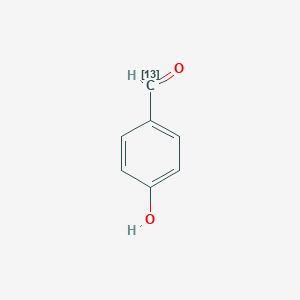
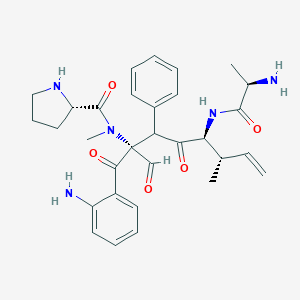
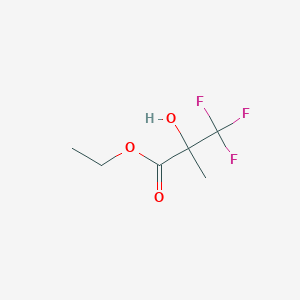
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)
